2-(Cyclohexylsulfanyl)-5-nitrobenzyl 4-nitrobenzenecarboxylate
Overview
Description
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 4-nitrobenzenecarboxylate is an organic compound characterized by the presence of nitro groups and a cyclohexylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 4-nitrobenzenecarboxylate typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of nitrobenzene derivatives. The reaction conditions often require strong nucleophiles and specific solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactors has been shown to enhance the efficiency and safety of the sulfonation process, which is a key step in the synthesis of nitrobenzene derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 4-nitrobenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, oleum, sulfuric acid, and chlorosulfuric acid. The reaction conditions often involve high temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 4-nitrobenzenecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 4-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrobenzenesulfonyl chloride
- 2-Nitrobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
Uniqueness
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 4-nitrobenzenecarboxylate is unique due to the presence of both cyclohexylsulfanyl and nitrobenzyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-cyclohexylsulfanyl-5-nitrophenyl)methyl 4-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c23-20(14-6-8-16(9-7-14)21(24)25)28-13-15-12-17(22(26)27)10-11-19(15)29-18-4-2-1-3-5-18/h6-12,18H,1-5,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOXUIYJWQZKJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901168539 | |
Record name | Benzenemethanol, 2-(cyclohexylthio)-5-nitro-, 1-(4-nitrobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901168539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331460-22-1 | |
Record name | Benzenemethanol, 2-(cyclohexylthio)-5-nitro-, 1-(4-nitrobenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331460-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 2-(cyclohexylthio)-5-nitro-, 1-(4-nitrobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901168539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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